molecular formula C9H5F3O3 B143532 4-(Trifluorovinyloxy)benzoic acid CAS No. 134151-66-9

4-(Trifluorovinyloxy)benzoic acid

Cat. No.: B143532
CAS No.: 134151-66-9
M. Wt: 218.13 g/mol
InChI Key: RSARXEGXWPNARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluorovinyloxy)benzoic acid is a high-value aryl trifluorovinyl ether monomer used in the synthesis of perfluorocyclobutane (PFCB) aromatic ether polymers. These polymers are engineered for advanced applications in integrated optics due to a combination of desirable properties achieved through copolymerization. PFCB-based polymers derived from this monomer are characterized by their high thermal stability (with glass transition temperatures ranging from approximately 38°C to 350°C), strong solvent resistance, tunable refractive index, and notably low optical loss, reported to be as low as 0.26 dB/cm at 1310 nm wavelengths . The compound serves as a crucial building block in a mild esterification process, often facilitated by reagents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst, to construct polymer waveguides. This makes this compound an essential reagent for researchers developing next-generation optical materials and devices . This product is intended for research purposes and is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,2,2-trifluoroethenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O3/c10-7(11)8(12)15-6-3-1-5(2-4-6)9(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSARXEGXWPNARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375358
Record name 4-(Trifluorovinyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134151-66-9
Record name 4-(Trifluorovinyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134151-66-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 4 Trifluorovinyloxy Benzoic Acid and Its Precursors

The construction of 4-(trifluorovinyloxy)benzoic acid involves two primary challenges: the formation of the trifluorovinyl ether bond to the aromatic ring and the manipulation of the carboxylic acid functionality. The synthetic strategies can be broadly categorized by the sequence of these key steps.

Polymerization and Crosslinking Chemistry of 4 Trifluorovinyloxy Benzoic Acid

Thermal Cyclopolymerization Pathways of Trifluorovinyl Ether Groups

A primary polymerization route for trifluorovinyl ether monomers is thermal cyclopolymerization. This process involves the formation of a stable four-membered ring structure, which is central to the polymer backbone.

Perfluorocyclobutane (PFCB) Formation Mechanisms

The thermal polymerization of trifluorovinyl ethers proceeds through a cyclodimerization reaction to form a perfluorocyclobutane (PFCB) ring. researchgate.net This step-growth polymerization mechanism involves the head-to-head or head-to-tail coupling of two trifluorovinyl ether groups. researchgate.netresearchgate.net The formation of the PFCB ring is a thermally initiated process that can lead to both cis and trans isomers of the resulting 1,2-disubstituted hexafluorocyclobutane structure. researchgate.net The reaction is understood to proceed via a radical-mediated pathway. nih.gov

Kinetics and Thermodynamics of Thermally Induced Polymerization

The kinetics of the thermal cyclodimerization of aromatic trifluorovinyl ethers have been studied, revealing that the process is influenced by the electronic nature of substituents on the aromatic ring. nih.gov The driving force for the polymerization of many cyclic monomers is the ring strain in the monomer, and polymerization is thermodynamically favorable when the change in Gibbs free energy is negative. wiley-vch.de For the polymerization of cyclic monomers, there exists a ceiling temperature (Tc) above which polymerization is not thermodynamically favorable. wiley-vch.deresearchgate.net For instance, the thermal polymerization of perfluoropropyl vinyl ether has been studied at high pressures and temperatures, with the ceiling temperature found to be dependent on the pressure. researchgate.net

Investigation of Radical-Initiated Polymerization Pathways

Radical polymerization offers another significant route for creating polymers from trifluorovinyl ethers. This method can be initiated by various means, including thermal decomposition of initiators or photochemical activation. utoronto.camdpi.com

Aqueous emulsion polymerization using a redox initiator system is a common method for polymerizing trifluorovinyl ethers with hydrocarbon ether pendant groups. utoronto.ca The polymerization mechanism can be complex, involving side reactions such as β-scission and hydrogen abstraction from the pendant groups, which can act as termination or chain transfer steps. utoronto.cautoronto.ca The choice of initiator and reaction temperature can significantly impact the polymer's molar mass and polydispersity index (PDI). utoronto.ca For example, in the polymerization of certain trifluorovinyl ethers, lower temperatures have been shown to suppress β-scission, leading to higher molar masses. utoronto.ca

Copolymerization Studies with Diverse Comonomers

4-(Trifluorovinyloxy)benzoic acid and its derivatives can be copolymerized with a variety of other monomers to tailor the properties of the resulting polymers. For instance, trifluorovinyl ethers have been copolymerized with monomers like ethyl vinyl ether and vinyl acetate (B1210297) through redox-initiated aqueous emulsion polymerization. utoronto.ca The reactivity ratios of the comonomers determine the composition and structure of the final copolymer. utoronto.ca

Copolymerization can introduce new functionalities and improve properties such as solubility and processability. utoronto.ca For example, block copolymers can be synthesized through controlled living polymerization techniques, allowing for the creation of well-defined polymer architectures. mdpi.com The introduction of different comonomers can also influence the thermal properties of the resulting polymer, such as the glass transition temperature (Tg). utoronto.ca

Control over Polymer Network Architecture and Crosslinking Density

The architecture of the polymer network, including the arrangement of polymer chains and the density of crosslinks, plays a crucial role in determining the material's macroscopic properties. mit.edu Techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization allow for precise control over the polymer's primary chain length and crosslink density. rsc.orgrsc.orgresearchgate.net

By controlling the network topology, it is possible to tune the mechanical and physical properties of the resulting material. mit.edu For instance, increasing the primary chain length or crosslink density in a polymer network can enhance its strength and influence its thermomechanical properties. rsc.orgrsc.orgresearchgate.net The introduction of dynamic covalent bonds or non-covalent interactions can also be used to create responsive and self-healing materials. rsc.org

Influence of Steric and Electronic Factors on Polymerization Efficiency

The efficiency of the polymerization of trifluorovinyl ethers is influenced by both steric and electronic factors. In thermal cyclodimerization, electron-withdrawing groups on the aromatic ring have been found to slow down the rate of reaction. nih.gov This effect has been quantified using the Hammett equation, which provides a linear free energy relationship for the cyclodimerization process. nih.gov

Application of 4 Trifluorovinyloxy Benzoic Acid Derived Polymers in Advanced Materials

Development of Crosslinkable Hole-Transporting Materials for Organic Optoelectronics

The unique molecular structure of 4-(trifluorovinyloxy)benzoic acid makes it a valuable building block for creating crosslinkable hole-transporting materials (HTMs) used in organic light-emitting devices (OLEDs). These materials are crucial for improving the efficiency and lifespan of OLEDs.

High-performance OLEDs typically feature a multilayer structure to balance the injection and transport of holes and electrons, with the hole-transporting layer (HTL) being a critical component. rsc.org Polymers derived from this compound can be integrated as the HTL in these devices. For instance, a precursor hole-transporting material can be synthesized by reacting a hydroxy-functionalized hole-transporting molecule with this compound. rsc.org This allows for the creation of a solution-processable HTL, which is advantageous for large-area fabrication techniques like spin-coating and inkjet printing. sigmaaldrich.com The trifluorovinyloxy groups enable thermal crosslinking of the HTL after deposition, forming a robust and stable layer. rsc.org

A significant challenge in the fabrication of multilayer OLEDs via solution processing is the potential for the solvent of a new layer to dissolve the underlying layers, leading to interfacial mixing and poor device performance. rsc.org Crosslinking the HTL derived from this compound renders it insoluble in the solvents used for subsequent layers. This enhanced solvent resistance is crucial for maintaining the distinct layered structure of the OLED. rsc.org The crosslinked network also provides excellent morphological stability, preventing changes in the film structure during device operation, which can contribute to longer device lifetimes.

The hole-transporting layer plays a vital role in facilitating the injection of holes from the anode (commonly indium tin oxide, or ITO) and their transport to the emissive layer. rsc.org The crosslinked HTLs derived from this compound have been shown to form stable and efficient hole-transporting layers. rsc.org By creating a well-defined and stable interface with both the anode and the emissive layer, these materials can enhance hole injection and help balance charge carrier transport within the device. This balanced charge injection and transport is a key factor in achieving high device efficiency in multilayer polymer light-emitting diodes (PLEDs). rsc.org

Exploration in High-Performance Dielectric Materials

Polymers containing trifluorovinyl ether groups, such as those that can be synthesized from this compound, are known to form perfluorocyclobutyl (PFCB) polymers upon thermal cyclodimerization. This class of polymers is noted for its low dielectric constant, a property highly sought after in materials for microelectronics. The presence of fluorine in the polymer structure lowers its polarizability, which in turn reduces the dielectric constant.

While specific data for homopolymers of this compound is not widely available, the general properties of PFCB polymers provide a strong indication of their potential. PFCB polyaryl ethers exhibit low dielectric constants, making them suitable for applications as interlayer dielectrics in integrated circuits, where they can help to reduce signal delay and power consumption. Research on related PFCB-containing polyimides has demonstrated dielectric permittivity values as low as 2.50 at 10 GHz. rsc.orgnih.gov

Table 1: Typical Dielectric Properties of Related Perfluorocyclobutyl (PFCB) Polymers

PropertyTriphenyl Ethane PFCBBiphenyl PFCB
Dielectric Constant (10 kHz)2.452.41
Dissipation Factor (10 kHz)0.00040.0003

This data is representative of the general class of PFCB polymers and not specific to polymers derived solely from this compound.

Utilization in Thermally Stable Polymeric Resins

The thermal cyclodimerization of the trifluorovinyl ether group to form the perfluorocyclobutyl linkage results in polymers with high thermal stability. This intrinsic property of PFCB polymers suggests that resins derived from this compound would also exhibit excellent performance at elevated temperatures.

The thermal stability of PFCB polymers is well-documented, with thermal decomposition temperatures often exceeding 400°C. For example, fully cured thermoset PFCB polymers can have a thermal decomposition temperature greater than 450°C. sigmaaldrich.com This high thermal stability, combined with the chemical resistance imparted by the fluorinated segments, makes these materials attractive for applications in demanding environments, such as in the aerospace and electronics industries. While detailed thermal analysis of polymers from this compound is limited in publicly available literature, their inclusion in the PFCB family of polymers points towards a high potential for thermal stability.

Potential in Other Electronic and Sensing Device Architectures

The unique combination of properties offered by polymers derived from this compound, including processability, crosslinkability, and high stability, opens up possibilities for their use in a variety of other electronic and sensing applications.

Based on the characteristics of the broader class of perfluorocyclobutyl (PFCB) polymers, several potential applications can be envisioned. The high optical transparency and tunable refractive index of PFCB polymers make them candidates for use in optical waveguides and other photonic devices. rsc.orgmdpi.comresearchgate.net Their chemical inertness and potential for tailored porosity also suggest applicability in advanced membrane technologies, such as for gas separation or as proton exchange membranes in fuel cells. rsc.org

In the realm of sensing, the introduction of specific functional groups to the benzoic acid moiety could lead to the development of novel chemical sensors. For instance, molecularly imprinted polymers (MIPs) based on a fluorinated polymer backbone could offer high selectivity and sensitivity for detecting specific analytes. While research in these areas for polymers specifically derived from this compound is still nascent, the foundational properties of this monomer present a promising platform for future development in advanced electronic and sensing technologies.

Chemical Modification and Derivatization of 4 Trifluorovinyloxy Benzoic Acid

Functionalization of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group of 4-(trifluorovinyloxy)benzoic acid is a prime site for functionalization, most commonly through esterification and amidation reactions. These transformations are fundamental in altering the physical and chemical properties of the parent molecule and for incorporating the 4-(trifluorovinyloxy)benzoyl moiety into larger structures.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through various established methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This equilibrium-driven reaction often requires the removal of water to achieve high yields. For instance, the esterification of substituted benzoic acids with different alcohols has been successfully carried out using this method. iajpr.comresearchgate.net

Alternative methods that offer milder reaction conditions and broader substrate scope include the use of coupling agents. For example, the Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent along with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly effective for the synthesis of esters from sterically hindered alcohols.

The choice of alcohol for the esterification of this compound can significantly influence the properties of the resulting ester. The table below illustrates potential ester derivatives that could be synthesized from this compound and various alcohols, along with their potential applications.

Alcohol ReactantResulting Ester DerivativePotential Application Areas
MethanolMethyl 4-(trifluorovinyloxy)benzoateIntermediate for synthesis, analytical standard
EthanolEthyl 4-(trifluorovinyloxy)benzoateSolvent, intermediate for pharmaceuticals
Poly(ethylene glycol)PEGylated 4-(trifluorovinyloxy)benzoateDrug delivery, biomaterials
GlycidolGlycidyl 4-(trifluorovinyloxy)benzoateEpoxy resins, crosslinking agent

Amidation:

Amide synthesis from this compound provides access to a wide array of functional derivatives with applications in materials science and medicinal chemistry. Direct amidation can be achieved by reacting the carboxylic acid with an amine at elevated temperatures, often with the use of a catalyst. For example, titanium(IV) chloride (TiCl4) has been reported to mediate the direct condensation of carboxylic acids and amines. nih.gov

More commonly, amidation is carried out using coupling reagents to activate the carboxylic acid. Reagents such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be efficient for the amidation of carboxylic acids under mild, basic conditions. lookchemmall.com The reaction of this compound with various primary and secondary amines can lead to a diverse library of amide products.

The following table presents a selection of amine reactants and the corresponding amide derivatives that could be synthesized from this compound, highlighting their potential uses.

Amine ReactantResulting Amide DerivativePotential Application Areas
Ammonia4-(Trifluorovinyloxy)benzamideIntermediate for further synthesis
AnilineN-Phenyl-4-(trifluorovinyloxy)benzamidePolymer precursor, liquid crystals
DiethylamineN,N-Diethyl-4-(trifluorovinyloxy)benzamideAgrochemicals, pharmaceuticals
Amino acids4-(Trifluorovinyloxy)benzoyl-amino acid conjugatesPeptidomimetics, drug discovery

Aromatic Ring Functionalization and Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to electrophilic and, under certain conditions, nucleophilic aromatic substitution reactions. The trifluorovinyloxy group (-OCF=CF2) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles primarily to the meta-position.

Electrophilic Aromatic Substitution:

Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be applied to this compound. masterorganicchemistry.comsavemyexams.comyoutube.com Due to the deactivating nature of both the carboxylic acid and the trifluorovinyloxy groups, these reactions may require harsher conditions compared to those used for activated benzene derivatives.

For example, nitration would be expected to yield primarily 4-(trifluorovinyloxy)-3-nitrobenzoic acid. Similarly, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst would introduce a halogen atom at the meta position.

Nucleophilic Aromatic Substitution:

While the non-activated aromatic ring is generally resistant to nucleophilic attack, the presence of the strongly electron-withdrawing trifluorovinyloxy group can facilitate nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present on the ring. For instance, if a halogen atom were introduced onto the ring, it could potentially be displaced by strong nucleophiles.

Synthesis of Novel Monomers Incorporating the 4-(Trifluorovinyloxy)benzoyl Scaffold

The unique properties of the trifluorovinyloxy group, such as its thermal stability and ability to undergo cycloaddition reactions, make this compound an attractive building block for the synthesis of novel monomers for high-performance polymers.

The carboxylic acid functionality can be converted into other polymerizable groups. For instance, reduction of the carboxylic acid to a primary alcohol, followed by esterification with acryloyl chloride or methacryloyl chloride, would yield acrylate (B77674) or methacrylate (B99206) monomers, respectively. These monomers could then be polymerized via free-radical polymerization to produce polymers with pendant 4-(trifluorovinyloxy)benzoyl groups.

Alternatively, the carboxylic acid can be converted to the acid chloride, 4-(trifluorovinyloxy)benzoyl chloride, by reaction with reagents such as thionyl chloride or oxalyl chloride. chemicalbook.comsigmaaldrich.comorgsyn.org This highly reactive intermediate can then be used in polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. The incorporation of the trifluorovinyloxy group into the polymer backbone is expected to impart desirable properties such as high thermal stability, chemical resistance, and low dielectric constant.

The trifluorovinyl ether group itself can participate in polymerization reactions, most notably [2+2] cycloaddition reactions to form perfluorocyclobutane (PFCB) polymers. This opens up another avenue for creating novel polymer architectures from monomers derived from this compound.

Systematic Study of Structure-Reactivity Relationships in Derivatives

A systematic study of the structure-reactivity relationships in derivatives of this compound is crucial for understanding the influence of the trifluorovinyloxy group on chemical reactivity and for the rational design of new molecules with desired properties.

The electronic properties of the trifluorovinyloxy group can be quantified using Hammett substituent constants (σ). wikipedia.orgresearchgate.netpitt.edu These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent and its effect on the reactivity of a reaction center. The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted compound through the reaction constant (ρ) and the substituent constant (σ). By determining the Hammett constants for the trifluorovinyloxy group at the meta and para positions, its electronic influence on various reactions can be predicted and compared to other substituents.

Experimental studies comparing the rates of esterification or amidation of this compound with those of other substituted benzoic acids would provide valuable data for quantifying the steric and electronic effects of the trifluorovinyloxy group on the reactivity of the carboxylic acid function.

Furthermore, investigating the regioselectivity of electrophilic aromatic substitution reactions on a series of 4-(trifluorovinyloxy)benzene derivatives with varying substituents would elucidate the directing effects of the trifluorovinyloxy group in more complex systems. Computational studies can also be employed to model the electronic structure and reactivity of these derivatives, providing insights that complement experimental findings. youtube.com

Computational and Theoretical Investigations of 4 Trifluorovinyloxy Benzoic Acid Systems

Quantum Chemical Studies on Electronic Structure and Reactivity of the Trifluorovinyloxy Group

Quantum chemistry, also known as electronic structure theory, allows for the detailed examination of electron distribution and its influence on molecular properties. youtube.com For the trifluorovinyloxy (-OCF=CF₂) group, these studies reveal its unique electronic characteristics that govern its reactivity.

The trifluorovinyloxy group is a key component in the synthesis of perfluorocyclobutyl (PFCB) aryl ether polymers. mdpi.com Computational studies, often employing Density Functional Theory (DFT), are used to analyze the electronic structure of monomers like 4-(trifluorovinyloxy)benzoic acid. nih.gov These calculations show that the three highly electronegative fluorine atoms strongly withdraw electron density from the carbon-carbon double bond. This polarization makes the double bond electron-deficient and highly susceptible to thermal [2+2] cycloaddition. rsc.org

Experimental and computational studies have confirmed that the copolymerization of electron-rich and electron-poor trifluorovinyl ether monomers can lead to segmented copolymers in a single polymerization step. rsc.org Quantum mechanical calculations help elucidate the reaction mechanism for the 2π–2π cycloaddition, providing insights into the transition states and activation energies involved. acs.org

Key findings from quantum chemical studies include:

Bond Polarization: Significant polarization of the C=C bond in the trifluorovinyloxy group, facilitating its dimerization.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps predict the reactivity and the nature of the cycloaddition reaction.

Reaction Energetics: Calculation of the energy profile for the dimerization of trifluorovinyl ethers to form the perfluorocyclobutyl ring, confirming the thermal feasibility of the polymerization process. researchgate.net

Computational MethodCalculated PropertySignificance for ReactivityReference
Density Functional Theory (DFT)Mulliken Atomic ChargesReveals the electron-deficient nature of the vinyl carbons due to fluorine atoms. nih.gov
DFT/B3LYPHOMO-LUMO Energy GapIndicates the kinetic stability and the energy required for electronic excitation, influencing reaction pathways. nih.gov
Ab Initio CalculationsTransition State EnergyDetermines the activation barrier for the [2+2] cycloaddition, a key step in polymerization. acs.org
Quantum Chemical TopologyElectron Localization Function (ELF)Visualizes electron density distribution, confirming the protocovalent nature of bonds involving fluorine. nih.gov

Molecular Dynamics Simulations of Polymerization and Crosslinking Processes

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. mdpi.com For systems based on this compound, MD simulations provide a window into the complex processes of polymerization and the formation of crosslinked networks. sdu.dkresearchgate.net These simulations can model systems ranging from a few polymer chains to bulk materials, offering insights that are often difficult to obtain through experiments alone. mdpi.com

The primary polymerization mechanism for trifluorovinyl ethers is a thermally induced [2+2] cyclodimerization, which forms the characteristic perfluorocyclobutyl (PFCB) ring. mdpi.comresearchgate.net MD simulations can track the trajectories of monomers as they approach and react, helping to visualize the step-growth mechanism of PFCB polymer formation. researchgate.net By implementing reactive force fields, simulations can explicitly model the bond-forming events of cyclodimerization and subsequent crosslinking. mdpi.com

Key insights from MD simulations include:

Network Formation: Simulating the sequential cross-linking reactions allows researchers to observe the evolution of the polymer network structure. sdu.dkresearchgate.netcapes.gov.br This is crucial for understanding how the initial monomer structure translates into the final thermoset material.

Density and Free Volume: Simulations can predict the density and fractional free volume of the resulting polymer network. These parameters are critical as they influence properties like gas permeability and dielectric constant.

Mechanical Properties: By applying simulated stress or strain to the modeled polymer network, it is possible to predict mechanical properties such as the elastic modulus and stress-strain behavior. mdpi.com Studies have investigated the effects of crosslink density on the mechanical response of polymer networks. researchgate.netmdpi.com

Simulation TypePredicted PropertyRelevance to Material PerformanceReference
Reactive MDDegree of Crosslinking vs. TimePredicts curing kinetics and final network structure. mdpi.com
All-Atom MDGlass Transition Temperature (Tg)Determines the upper service temperature of the polymer. researchgate.net
Coarse-Grained MDStress-Strain CurvesProvides insight into the material's stiffness, strength, and toughness. mdpi.com
Equilibrium MDFractional Free VolumeCorrelates with dielectric properties and moisture absorption. mdpi.com

Modeling Charge Transport Properties in Polymers Derived from this compound

Polymers derived from this compound, particularly PFCB polymers, are valued for their excellent insulating properties. rsc.org Computational modeling is essential for understanding the mechanisms of charge transport in these materials, which are generally considered insulators. researchgate.net While direct charge transport is low, understanding leakage currents and charge trapping is critical for high-frequency electronics and high-voltage applications.

Models for charge transport in such disordered, semi-crystalline, or amorphous polymers often rely on concepts like hopping transport. aps.orgnih.gov In this model, charge carriers (electrons or holes) are localized on specific sites—either segments of the polymer chain or impurity molecules—and move through the material by "hopping" from one site to the next. researchgate.net The probability and rate of hopping are influenced by the distance between sites, the energy difference between them, and the temperature.

Computational approaches to modeling charge transport include:

Quantum Chemical Calculations: These are used to determine the energies of localized states (HOMO and LUMO levels of polymer segments) and the electronic coupling (transfer integrals) between adjacent sites. researchgate.net

Kinetic Monte Carlo (KMC) Simulations: KMC methods use the parameters obtained from quantum chemistry to simulate the movement of a large number of charge carriers through a morphologically realistic model of the polymer. aps.org This allows for the prediction of bulk properties like charge carrier mobility.

Polaron Models: In many polymers, a charge carrier can locally distort the polymer chain around it, forming a quasiparticle called a polaron. researchgate.netnih.gov Understanding polaron formation and transport is key to accurately modeling mobility in these systems.

The structure of PFCB polymers—with insulating perfluoro-aliphatic rings separating conductive aromatic units—suggests that charge transport is highly dependent on the percolation of charge carriers through the network of aromatic sites. nih.gov Modeling can quantify how the polymer's specific architecture, derived from the benzoic acid monomer, either facilitates or hinders this process.

Prediction of Intermolecular Interactions and Polymer Morphology

The macroscopic properties of a polymer are intimately linked to its morphology, which describes how the individual polymer chains are arranged in the solid state. nasa.gov For polymers derived from this compound, computational modeling helps predict the chain conformation, packing efficiency, and the nature of intermolecular forces that dictate the final morphology. nih.gov

PFCB polymers are generally amorphous, a property that contributes to their excellent processability and optical transparency. mdpi.comresearchgate.net This lack of long-range order arises from the non-linear, rigid structure of the perfluorocyclobutyl ring formed during polymerization, which frustrates efficient chain packing.

Computational techniques used to investigate polymer morphology include:

Molecular Dynamics (MD) Simulations: Large-scale MD simulations can model the cooling of a polymer melt, allowing researchers to observe the formation of the amorphous glassy state and predict the glass transition temperature (Tg). nih.gov

Energy Minimization (Molecular Statics): These methods can predict the most stable conformations of single chains and the interaction energies between multiple chains. nih.gov

Two-Dimensional Correlation Analysis: This spectral analysis technique can be used to investigate intermolecular dipole-dipole interactions, providing insight into how polymer chains interact with each other. nih.gov

The primary intermolecular forces at play in PFCB polymers are van der Waals forces and dipole-dipole interactions. youtube.comyoutube.com The polar C-F and C-O bonds create local dipoles whose interactions influence how the polymer chains arrange themselves. youtube.com The benzoic acid moiety, if present in the final polymer (e.g., as a side group), could introduce stronger interactions like hydrogen bonding, significantly impacting morphology. Simulations can quantify the strength of these interactions and predict their effect on properties like boiling point and viscosity. youtube.com By understanding these forces, researchers can predict how modifications to the monomer structure will translate into changes in the bulk material's properties. mdpi.com

Advanced Analytical and Spectroscopic Characterization of 4 Trifluorovinyloxy Benzoic Acid and Its Polymeric Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 4-(trifluorovinyloxy)benzoic acid and its polymers. Through ¹H, ¹³C, and ¹⁹F NMR, detailed information about the molecular framework can be obtained.

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons. Due to the para-substitution pattern, the spectrum would likely exhibit two doublets corresponding to the protons on the benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the trifluorovinyloxy and carboxylic acid groups. For comparison, in related benzoic acid derivatives, aromatic protons typically resonate in the range of 7.0-8.5 ppm. youtube.com

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon environments in the molecule. For this compound, distinct signals would be expected for the carboxylic acid carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), and the carbons of the trifluorovinyl group. The carbon of the carboxylic acid group is typically found significantly downfield, often above 165 ppm. youtube.com The carbons of the trifluorovinyl group (-O-CF=CF₂) would show characteristic splitting due to coupling with the fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. nih.gov The trifluorovinyloxy group (-O-CF=CF₂) has three fluorine atoms in different chemical environments, which would give rise to a complex splitting pattern. The spectrum would be expected to show distinct signals for each of the three fluorine atoms, with characteristic coupling constants (J-values) between them. These signals are highly sensitive to the electronic environment, making ¹⁹F NMR a powerful technique for confirming the presence and integrity of the trifluorovinyloxy group. rsc.org

Interactive Data Table: Expected NMR Chemical Shifts for this compound (Analogous Data)

NucleusFunctional GroupExpected Chemical Shift (ppm)Multiplicity
¹HAromatic-H7.0 - 8.5d
¹HCarboxylic Acid-H> 10.0s (broad)
¹³CCarboxylic Acid (C=O)> 165s
¹³CAromatic C-O150 - 160s
¹³CAromatic C-H115 - 135d
¹³CAromatic C-COOH125 - 135s
¹³C-O-C F=CF₂140 - 150d
¹³C-O-CF=C F₂130 - 140t
¹⁹F-O-CF =CF₂Variesd
¹⁹F-O-CF=CF ₂ (cis)Variesd
¹⁹F-O-CF=CF ₂ (trans)Variesd

Note: The expected chemical shifts are based on data for analogous compounds and general principles of NMR spectroscopy. Actual values may vary.

For polymeric derivatives, NMR spectroscopy is used to confirm the polymerization and to determine the polymer's microstructure. The disappearance of the vinyl proton and carbon signals and the appearance of new signals corresponding to the polymer backbone would be indicative of successful polymerization.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound and its polymers.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹. The C-O stretching of the ether linkage and the C-F stretching vibrations of the trifluorovinyl group would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. quimicaorganica.org Specifically, alkyl vinyl ethers show characteristic bands around 1220 cm⁻¹. quimicaorganica.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The C=C stretching of the trifluorovinyl group would also be Raman active. For polymeric derivatives, changes in the vibrational spectra, such as the disappearance of the vinyl C=C stretching band, can be used to monitor the polymerization process. nih.gov

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500 - 3300 (broad)
C=O (Carboxylic Acid)Stretching~1700
C=C (Aromatic)Stretching1450 - 1600
C-O (Ether)Stretching1200 - 1250
C-F (Trifluorovinyl)Stretching1000 - 1300
C=C (Trifluorovinyl)Stretching1600 - 1650

Mass Spectrometry for Molecular Mass Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for monitoring the progress of its synthesis and polymerization. In electron ionization (EI) mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). arizona.edu The presence of the trifluorovinyloxy group would likely lead to characteristic fragmentation patterns involving the C-O and C-F bonds.

For polymeric derivatives, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) coupled with mass spectrometry can be used to determine the molecular weight distribution of the polymer chains.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC) for polymerization kinetics, Thermogravimetric Analysis (TGA) for thermal stability of crosslinked networks)

Thermal analysis techniques are critical for characterizing the thermal properties of polymers derived from this compound.

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polymers, DSC can determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mt.comyoutube.com The polymerization of trifluorovinyl ether monomers is often a thermal process, and DSC can be used to study the kinetics of this polymerization by monitoring the heat released during the reaction. capes.gov.br

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. nih.gov For crosslinked networks of polymers derived from this compound, TGA can determine the onset of decomposition and the temperature at which significant weight loss occurs. Fluoropolymers, in general, are known for their high thermal stability. nih.gov

Interactive Data Table: Expected Thermal Properties of Poly(this compound) (Analogous Data)

PropertyTechniqueExpected Value/Behavior
Glass Transition Temperature (Tg)DSCExpected to be high due to rigid backbone
Decomposition TemperatureTGAHigh, characteristic of fluoropolymers

Note: The expected values are based on the general properties of aromatic fluoropolymers.

Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS) for elemental composition and chemical states)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. For polymers derived from this compound, XPS can confirm the presence of fluorine, carbon, and oxygen on the surface. High-resolution XPS spectra of the C 1s, O 1s, and F 1s regions can provide information about the chemical bonding environments. For instance, the C 1s spectrum can be deconvoluted to identify carbons in different functional groups, such as C-C, C-O, C=O, and C-F bonds. researchgate.net This is particularly useful for studying surface modification or degradation of the polymer.

Microscopic Characterization of Polymer Morphology (e.g., Atomic Force Microscopy (AFM))

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can be used to study the surface topography and morphology of polymers at the nanoscale. mdpi.combruker.com For thin films of polymers derived from this compound, AFM can provide information about surface roughness, phase separation in polymer blends, and the morphology of crystalline domains. researchgate.netresearchgate.net Tapping mode AFM can also provide qualitative information about the mechanical properties of the surface. mdpi.com

Electrochemical Characterization for Redox Properties (e.g., Cyclic Voltammetry)

Concluding Remarks and Future Research Perspectives

Synthesis of New Architectures Based on 4-(Trifluorovinyloxy)benzoic Acid

Future research should focus on developing and optimizing the synthesis of this compound to make it more readily available. This would pave the way for the creation of novel polymer architectures, such as dendrimers, hyperbranched polymers, and block copolymers with well-defined structures and functionalities.

Emerging Research Frontiers in Fluoropolymer Design and Application

The unique properties of polymers derived from this monomer could be exploited in emerging fields such as flexible electronics, advanced sensor technologies, and biomedical devices. The ability to tailor the surface properties and introduce biocompatible moieties through the carboxylic acid group is particularly promising for medical applications. mdpi.com

Challenges and Opportunities in the Scalable Synthesis and Processing of High-Performance Polymers

A significant challenge will be the scalable and cost-effective synthesis of this compound. Overcoming this hurdle will be crucial for the commercial viability of its derived polymers. Further research into melt and solution processing techniques will also be necessary to fabricate complex device structures. rsc.org

Interdisciplinary Research Avenues for this compound in Materials Science

The versatility of this compound calls for an interdisciplinary research approach. Collaboration between synthetic chemists, polymer scientists, materials engineers, and physicists will be essential to fully explore its potential in a wide range of applications, from fundamental studies of polymer physics to the development of next-generation technological devices.

Q & A

Q. How does this compound function as a monomer in liquid crystalline polymers?

  • Methodological Answer :
  • Mesophase Characterization : Use polarized optical microscopy (POM) to identify nematic or smectic phases. Correlate with XRD data (d-spacing ≈ 20–30 Å) to confirm layer spacing .
  • Polymerization : Initiate thermal or UV-induced polymerization. Monitor viscosity changes via rheometry to determine gelation thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluorovinyloxy)benzoic acid
Reactant of Route 2
4-(Trifluorovinyloxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.